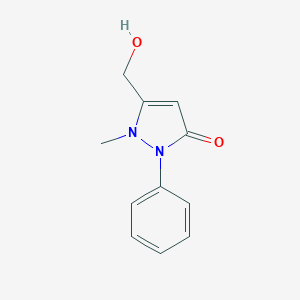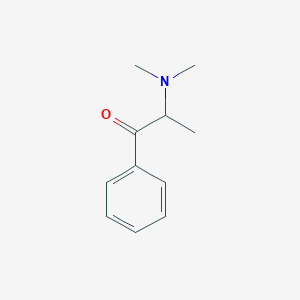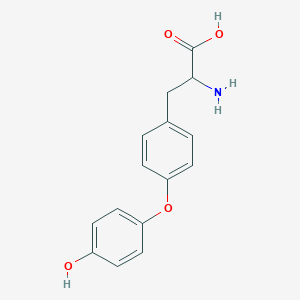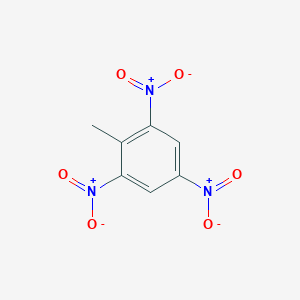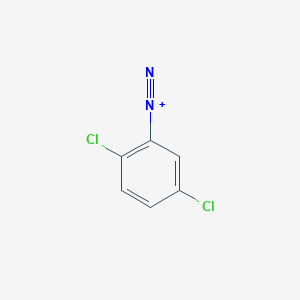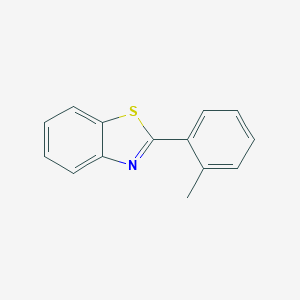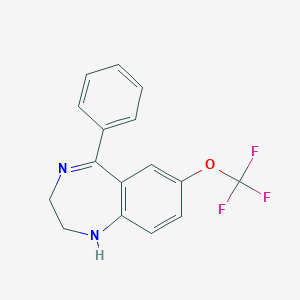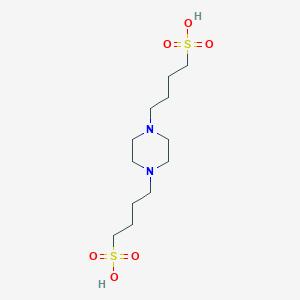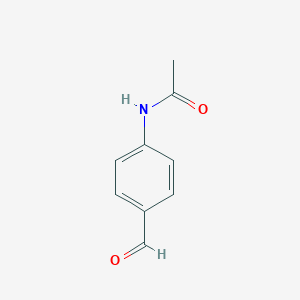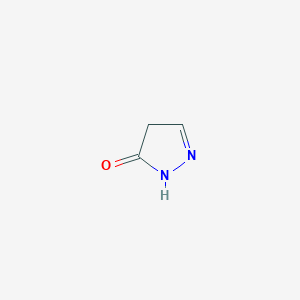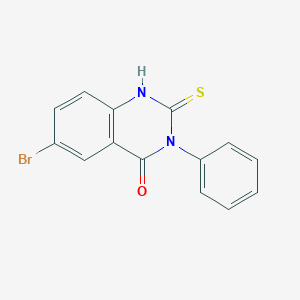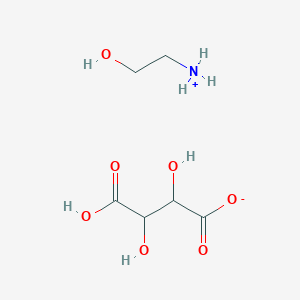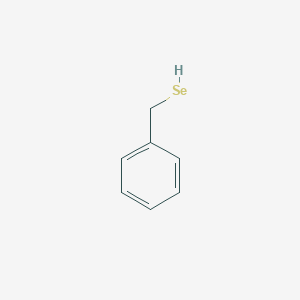
Phenylmethaneselenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmethaneselenol is an organoselenium compound that has been gaining attention in scientific research due to its unique properties and potential applications. This compound has been studied for its potential use in the treatment of various diseases and as a tool for understanding the biochemical and physiological effects of selenium.
Mecanismo De Acción
The mechanism of action of phenylmethaneselenol is not fully understood, but it is believed to involve the modulation of various cellular pathways, including the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Phenylmethaneselenol has been shown to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects and can modulate the immune system. Additionally, phenylmethaneselenol has been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using phenylmethaneselenol in lab experiments is its unique properties as an organoselenium compound. However, one limitation is its potential toxicity, which must be carefully monitored in experiments.
Direcciones Futuras
There are several future directions for research on phenylmethaneselenol. One area of focus is the development of new synthetic methods for producing this compound. Another area of focus is the continued study of its potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of phenylmethaneselenol and its effects on cellular pathways.
Métodos De Síntesis
Phenylmethaneselenol can be synthesized through various methods, including the reaction of phenylmagnesium bromide with selenium powder or the reaction of phenylmagnesium bromide with diphenyl diselenide. Another method involves the reaction of phenyl lithium with selenium dioxide.
Aplicaciones Científicas De Investigación
Phenylmethaneselenol has been studied for its potential use in the treatment of cancer, cardiovascular disease, and neurodegenerative diseases. It has also been used as a tool for understanding the role of selenium in biological systems.
Propiedades
Número CAS |
16645-12-8 |
|---|---|
Nombre del producto |
Phenylmethaneselenol |
Fórmula molecular |
C7H8Se |
Peso molecular |
171.11 g/mol |
Nombre IUPAC |
phenylmethaneselenol |
InChI |
InChI=1S/C7H8Se/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
NSXOOKQXYVJEAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[SeH] |
SMILES canónico |
C1=CC=C(C=C1)C[SeH] |
Sinónimos |
Benzyl selenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



